molecular formula C20H24N2O4 B11207757 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11207757
M. Wt: 356.4 g/mol
InChI Key: YUIPZUPLPRWDRU-UHFFFAOYSA-N
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Description

4-HYDROXY-N-(4-METHOXYPHENYL)-2-OXO-1-PROPYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a hydroxy group, a methoxyphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-N-(4-METHOXYPHENYL)-2-OXO-1-PROPYL-1,2,5,6,7,8-HEXAHYDRO-3-QUOLINECARBOXAMIDE can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with malonic acid equivalents . Another method includes the reaction of 4-hydroxy-6-methylquinolin-2(1H)-one with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in refluxing DMF .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and multicomponent reactions has been explored to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-N-(4-METHOXYPHENYL)-2-OXO-1-PROPYL-1,2,5,6,7,8-HEXAHYDRO-3-QUOLINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

4-HYDROXY-N-(4-METHOXYPHENYL)-2-OXO-1-PROPYL-1,2,5,6,7,8-HEXAHYDRO-3-QUOLINECARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-HYDROXY-N-(4-METHOXYPHENYL)-2-OXO-1-PROPYL-1,2,5,6,7,8-HEXAHYDRO-3-QUOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-HYDROXY-N-(4-METHOXYPHENYL)-2-OXO-1-PROPYL-1,2,5,6,7,8-HEXAHYDRO-3-QUOLINECARBOXAMIDE stands out due to its unique combination of functional groups and its potential applications across various scientific disciplines. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-propyl-5,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C20H24N2O4/c1-3-12-22-16-7-5-4-6-15(16)18(23)17(20(22)25)19(24)21-13-8-10-14(26-2)11-9-13/h8-11,23H,3-7,12H2,1-2H3,(H,21,24)

InChI Key

YUIPZUPLPRWDRU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(CCCC2)C(=C(C1=O)C(=O)NC3=CC=C(C=C3)OC)O

Origin of Product

United States

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